
Nickel--praseodymium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel–praseodymium (1/1) is an intermetallic compound composed of equal parts nickel and praseodymium. This compound is part of the broader category of rare-earth nickel alloys, which are known for their unique magnetic, electrical, and thermal properties. Nickel–praseodymium (1/1) is particularly notable for its applications in advanced materials science and technology, including thermoelectric materials and high-strength alloys.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel–praseodymium (1/1) can be synthesized through various methods, including solid-state reactions and high-temperature alloying. One common method involves the direct combination of high-purity nickel and praseodymium metals in a vacuum or inert atmosphere to prevent oxidation. The metals are heated to a temperature where they can react and form the intermetallic compound .
Industrial Production Methods: In industrial settings, the production of nickel–praseodymium (1/1) often involves vacuum induction melting. This process ensures the purity of the alloy by minimizing contamination from oxygen and other impurities. The metals are melted together in a vacuum induction furnace, and the resulting alloy is cast into ingots for further processing .
Análisis De Reacciones Químicas
Types of Reactions: Nickel–praseodymium (1/1) undergoes several types of chemical reactions, including oxidation and reduction. For example, praseodymium in the alloy can react with oxygen to form praseodymium oxides, while nickel can form nickel oxides .
Common Reagents and Conditions: Oxidation reactions typically occur in the presence of oxygen or air at elevated temperatures. Reduction reactions may involve hydrogen or other reducing agents under controlled conditions. The specific conditions depend on the desired reaction and the properties of the resulting products .
Major Products: The major products of these reactions include various oxides of nickel and praseodymium, such as nickel(II) oxide and praseodymium(III) oxide. These oxides can further react to form complex oxides with unique properties .
Aplicaciones Científicas De Investigación
Nickel–praseodymium (1/1) has a wide range of scientific research applications:
Thermoelectric Materials: The compound is used in the development of thermoelectric materials that convert waste heat into electrical energy.
Solid Oxide Fuel Cells: Nickel-doped praseodymium ferrate is used as an electrode material in solid oxide fuel cells, which are energy conversion devices that offer high efficiency and low pollution.
High-Strength Alloys: The alloy is used in the production of high-strength materials for aerospace applications, including aircraft engines.
Magnetic and Optical Materials: Due to its unique magnetic and optical properties, nickel–praseodymium (1/1) is used in the development of advanced magnetic materials and optical devices.
Mecanismo De Acción
The mechanism by which nickel–praseodymium (1/1) exerts its effects is primarily related to its electronic and structural properties. The presence of praseodymium enhances the magnetic and electrical properties of the alloy, while nickel contributes to its mechanical strength and thermal stability. The interaction between nickel and praseodymium atoms in the crystal lattice leads to unique electronic configurations that are responsible for the compound’s distinctive properties .
Comparación Con Compuestos Similares
Nickel–praseodymium (1/1) can be compared with other similar intermetallic compounds, such as:
Nickel–lanthanum (1/1): Similar to nickel–praseodymium, this compound is used in high-strength alloys and magnetic materials.
Nickel–neodymium (1/1): This compound is known for its strong magnetic properties and is used in permanent magnets.
Nickel–cerium (1/1): Used in catalytic applications, nickel–cerium has excellent catalytic properties but lacks the magnetic and thermal advantages of nickel–praseodymium.
Propiedades
Número CAS |
12164-85-1 |
|---|---|
Fórmula molecular |
NiPr |
Peso molecular |
199.601 g/mol |
Nombre IUPAC |
nickel;praseodymium |
InChI |
InChI=1S/Ni.Pr |
Clave InChI |
OYUFNIKRLGABMW-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Pr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


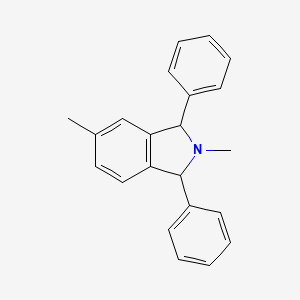
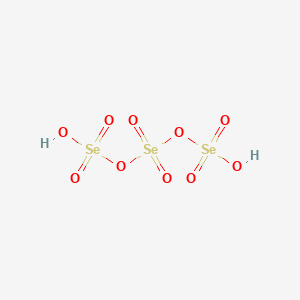
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)

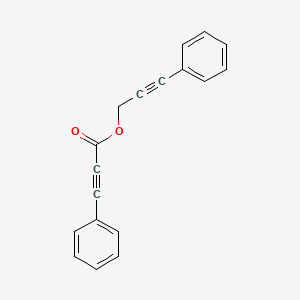

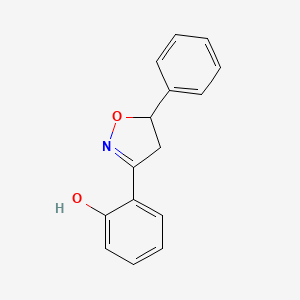
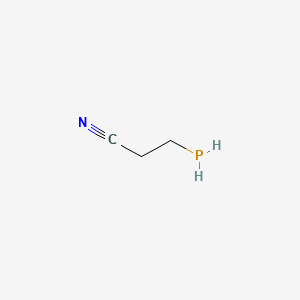
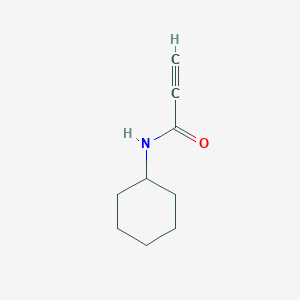
![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)

![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
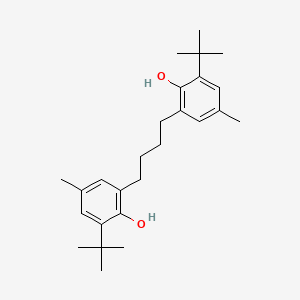
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
